molecular formula C13H18N2O B15156030 4-Methyl-N-(piperidin-3-YL)benzamide

4-Methyl-N-(piperidin-3-YL)benzamide

Cat. No.: B15156030
M. Wt: 218.29 g/mol
InChI Key: SRDKKXSDUFFOAR-UHFFFAOYSA-N
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Description

4-Methyl-N-(piperidin-3-YL)benzamide is a compound that features a benzamide core substituted with a 4-methyl group and a piperidin-3-yl moiety. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(piperidin-3-YL)benzamide typically involves the acylation of 4-methylbenzoic acid with piperidin-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(piperidin-3-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-N-(piperidin-3-YL)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(piperidin-3-YL)

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-methyl-N-piperidin-3-ylbenzamide

InChI

InChI=1S/C13H18N2O/c1-10-4-6-11(7-5-10)13(16)15-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16)

InChI Key

SRDKKXSDUFFOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCNC2

Origin of Product

United States

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